molecular formula C18H17N3O6S2 B2453290 (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-66-9

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2453290
CAS No.: 865198-66-9
M. Wt: 435.47
InChI Key: BCJKEZSNHYSLNO-ZZEZOPTASA-N
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Description

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H17N3O6S2 and its molecular weight is 435.47. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-(4-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-26-12-5-3-11(4-6-12)17(23)20-18-21(10-16(22)27-2)14-8-7-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKEZSNHYSLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This class of compounds has garnered interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-[4-(methoxybenzoyl)imino]-6-sulfamoylbenzo[d]thiazol-3(2H)-yl acetate
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . Specifically, compounds with similar structures have shown in vitro cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. The compound's structural features allow it to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death . In particular, studies have shown that modifications in the benzothiazole scaffold can enhance antimicrobial potency against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole analogs has been well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The inhibition of COX-1 and COX-2 has been linked to reduced levels of inflammatory mediators such as prostaglandins.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives for their anticancer activity against human prostate cancer cells. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the nanomolar range, demonstrating potent cytotoxic effects .
  • Anti-inflammatory Mechanism : In a model of acute inflammation, a related benzothiazole compound was tested for its ability to reduce edema formation. The results showed significant inhibition compared to control groups, suggesting that the compound effectively modulates inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. A study highlighted that benzothiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . This mechanism suggests that the compound may be effective against various cancer types, including melanoma and prostate cancer.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related thiazole compounds exhibit anti-inflammatory effects by modulating inflammatory pathways . This dual action of being both anti-inflammatory and anticancer makes this compound a promising candidate for therapeutic applications.

Potential Therapeutic Uses

  • Cancer Treatment : Given its potential to inhibit tubulin polymerization, the compound could be developed as an adjunct therapy in cancer treatment regimens.
  • Anti-inflammatory Medications : The anti-inflammatory properties suggest its use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
  • Combination Therapies : The compound may be effective when used in combination with other chemotherapeutic agents to enhance overall efficacy and reduce side effects.

Case Studies and Research Findings

Several studies have reported on the efficacy of benzothiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth .
  • Anti-inflammatory Research : Compounds with similar structures were assessed for their ability to reduce inflammation in animal models, demonstrating significant reductions in inflammatory markers .

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